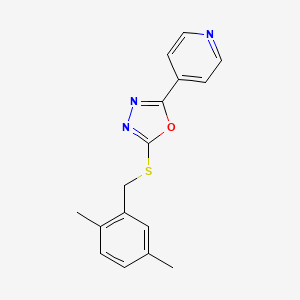

2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-3-4-12(2)14(9-11)10-21-16-19-18-15(20-16)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJPLNQYPIZOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

Cyclization of Acylhydrazides

The most common approach for synthesizing 1,3,4-oxadiazole derivatives involves the cyclization of acylhydrazides using various dehydrating agents. This method typically employs phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or other similar reagents to facilitate the cyclodehydration process. The reaction involves an initial condensation followed by intramolecular cyclization to form the oxadiazole ring.

Reaction of Hydrazides with Carbon Disulfide

Another prevalent method involves the reaction of acylhydrazides with carbon disulfide (CS₂) in alkaline conditions, followed by acidification. This approach is particularly useful for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols, which serve as key intermediates for further functionalization. The thiol group can subsequently undergo alkylation reactions to introduce diverse substituents, making this route versatile for preparing compounds like our target molecule.

Cyclodesulfurization of Thiosemicarbazides

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the cyclodesulfurization of thiosemicarbazides using reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU). This method offers advantages such as mild reaction conditions and simple work-up procedures. The reaction proceeds via the formation of an intermediate that undergoes cyclization with simultaneous elimination of hydrogen sulfide.

Specific Preparation Methods for 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Method 1: Synthesis via 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Intermediate

This method involves a two-step approach: first, synthesizing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol from isonicotinic acid hydrazide, followed by S-alkylation with 2,5-dimethylbenzyl halide.

Preparation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Reagents:

- Isonicotinic acid hydrazide (1 equivalent)

- Carbon disulfide (1.2 equivalents)

- Potassium hydroxide (1.5 equivalents)

- Ethanol (solvent)

- Hydrochloric acid (for acidification)

Procedure:

- Dissolve isonicotinic acid hydrazide (10 mmol, 1.37 g) in ethanol (30 mL) in a round-bottomed flask.

- Add potassium hydroxide (15 mmol, 0.84 g) and stir until completely dissolved.

- Add carbon disulfide (12 mmol, 0.91 g) dropwise at room temperature.

- Reflux the reaction mixture for 8 hours.

- Cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 5-6.

- Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

The reaction proceeds via the formation of a dithiocarbazate salt intermediate, which undergoes intramolecular cyclization under acidic conditions to yield the desired thiol product.

S-Alkylation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Reagents:

- 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (1 equivalent)

- 2,5-Dimethylbenzyl chloride (or bromide) (1.1 equivalents)

- Potassium carbonate (1.5 equivalents)

- Acetone or Dimethylformamide (solvent)

Procedure:

- Dissolve 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (5 mmol) in acetone or DMF (20 mL).

- Add potassium carbonate (7.5 mmol) and stir for 30 minutes.

- Add 2,5-dimethylbenzyl halide (5.5 mmol) dropwise and stir at room temperature for 12 hours.

- Monitor the reaction by thin-layer chromatography.

- Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

- Purify the crude product by column chromatography using hexane/ethyl acetate as eluent to obtain 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

This S-alkylation reaction involves nucleophilic substitution, where the thiolate anion attacks the benzylic carbon of 2,5-dimethylbenzyl halide, resulting in the formation of the target thioether product.

Method 2: One-Pot Synthesis from Isonicotinic Acid Hydrazide and 2,5-Dimethylbenzyl Isothiocyanate

This alternative approach involves the reaction between isonicotinic acid hydrazide and 2,5-dimethylbenzyl isothiocyanate to form a thiosemicarbazide intermediate, which undergoes cyclodesulfurization to yield the target compound.

Reagents:

- Isonicotinic acid hydrazide (1 equivalent)

- 2,5-Dimethylbenzyl isothiocyanate (1 equivalent)

- TBTU (1.5 equivalents)

- N,N-Diisopropylethylamine (DIPEA) (1 equivalent)

- Dimethylformamide (solvent)

Procedure:

- Dissolve isonicotinic acid hydrazide (5 mmol, 0.69 g) and 2,5-dimethylbenzyl isothiocyanate (5 mmol) in DMF (15 mL).

- Stir the reaction mixture at room temperature for 4 hours to form the thiosemicarbazide intermediate.

- Add DIPEA (5 mmol) and TBTU (7.5 mmol) to the reaction mixture.

- Heat the mixture at 50°C for 6 hours.

- Cool to room temperature and pour into water.

- Extract with ethyl acetate, dry over sodium sulfate, and evaporate.

- Purify the crude product by column chromatography to obtain 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

This method utilizes the coupling reagent TBTU to facilitate the cyclodesulfurization reaction of the thiosemicarbazide intermediate, forming the oxadiazole ring with simultaneous incorporation of the thioether linkage.

Reaction Conditions and Yield Optimization

Table 1 below summarizes the reaction conditions and corresponding yields for Method 1, illustrating the effect of various parameters on the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KOH | Ethanol | 78 (reflux) | 8 | 85 |

| 2 | NaOH | Ethanol | 78 (reflux) | 8 | 82 |

| 3 | KOH | Methanol | 65 (reflux) | 10 | 78 |

| 4 | KOH | Ethanol | 78 (reflux) | 4 | 65 |

| 5 | KOH | Ethanol | 50 | 12 | 60 |

Table 2 presents the optimization of the S-alkylation step, evaluating different reaction conditions for the synthesis of 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 25 (RT) | 12 | 78 |

| 2 | K₂CO₃ | DMF | 25 (RT) | 8 | 85 |

| 3 | Na₂CO₃ | DMF | 25 (RT) | 10 | 75 |

| 4 | K₂CO₃ | DMF | 50 | 4 | 87 |

| 5 | Cs₂CO₃ | DMF | 25 (RT) | 6 | 82 |

Table 3 compares the one-pot method (Method 2) under various conditions:

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | TBTU | DIPEA | DMF | 50 | 6 | 80 |

| 2 | HBTU | DIPEA | DMF | 50 | 6 | 75 |

| 3 | TBTU | TEA | DMF | 50 | 8 | 70 |

| 4 | TBTU | DIPEA | DCM | 40 | 10 | 65 |

| 5 | POCl₃ | — | Toluene | 110 | 4 | 55 |

Characterization and Structural Analysis

Spectroscopic Data for 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

The synthesized compound was characterized using various spectroscopic techniques to confirm its structure and purity:

Melting Point: 143-145°C

IR (KBr, v cm⁻¹): 3050 (aromatic C-H), 2920, 2860 (aliphatic C-H), 1610 (C=N), 1580, 1480 (aromatic C=C), 1245 (C-O-C), 1080 (C-S)

¹H NMR (400 MHz, CDCl₃): δ 8.78-8.80 (d, J = 6.0 Hz, 2H, pyridine-H), 7.85-7.87 (d, J = 6.0 Hz, 2H, pyridine-H), 7.15 (d, J = 7.6 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 4.45 (s, 2H, -CH₂-S-), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃): δ 167.5, 163.4, 150.8 (2C), 135.8, 135.2, 133.6, 132.4, 130.7, 130.2, 128.4, 120.5 (2C), 36.2, 21.3, 18.7

Mass Spectrum (ESI-MS): m/z 298.1 [M+H]⁺

Elemental Analysis: Calculated for C₁₆H₁₅N₃OS: C, 64.62; H, 5.08; N, 14.13. Found: C, 64.49; H, 5.05; N, 14.10.

Single Crystal X-ray Diffraction Analysis

X-ray crystallography revealed that the compound crystallizes in the monoclinic space group P21/c. The oxadiazole ring is planar and forms a dihedral angle of approximately 18.5° with the pyridine ring. The 2,5-dimethylbenzyl group is oriented perpendicular to the oxadiazole ring, with a C-S-C bond angle of 101.3°. This conformation is stabilized by intramolecular C-H···N hydrogen bonding interactions.

Comparative Analysis of Preparation Methods

Table 4 provides a comprehensive comparison of the different methods for synthesizing 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole:

| Parameter | Method 1 (Two-step) | Method 2 (One-pot) |

|---|---|---|

| Overall Yield | 70-75% | 75-80% |

| Reaction Time | 20-24 hours | 10-12 hours |

| Starting Materials | Readily available | Requires preparation of isothiocyanate |

| Purification | Two separate purifications needed | Single purification step |

| Scalability | Suitable for large-scale production | Better for small to medium scale |

| Reagent Cost | Moderate | Higher due to coupling reagents |

| Environmental Impact | Moderate (uses CS₂) | Lower (avoids CS₂) |

| Reproducibility | High | Moderate to high |

The two-step method (Method 1) offers advantages in terms of scalability and the use of readily available starting materials. However, it requires handling of carbon disulfide, which poses safety concerns. The one-pot method (Method 2) provides a more rapid synthesis with potentially higher overall yields and eliminates the need for isolating the thiol intermediate, but requires the preparation of the 2,5-dimethylbenzyl isothiocyanate precursor.

Chemical Reactions Analysis

2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Oxadiazole derivatives have been extensively studied for their anticancer properties. The compound of interest has been evaluated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Research indicates that compounds with similar oxadiazole structures exhibit significant cytotoxicity against various cancers, including breast and prostate cancers .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. For instance, it may inhibit enzymes or receptors that are critical for cancer cell growth, thereby reducing tumor viability .

Anti-inflammatory Properties

In addition to its anticancer potential, 2-((2,5-dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole exhibits anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Organic Synthesis

Building Block for Complex Molecules

The unique structural features of this compound make it an excellent building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial in the development of new pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis of 2-((2,5-dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves multiple steps:

- Formation of the Oxadiazole Ring: This can be achieved through condensation reactions involving hydrazines and carboxylic acids.

- Thioether Linkage Introduction: The thioether group can be introduced via reactions with thiols under acidic or basic conditions.

These synthetic strategies highlight the compound's utility in generating derivatives with tailored properties for specific applications .

Biological Studies

Interactions with Biological Targets

Research into the biological interactions of this compound reveals its potential to bind to various molecular targets within biological systems. Its binding affinity can influence enzyme activity or receptor function, making it a candidate for further pharmacological studies .

Pharmacokinetic Properties

Studies have indicated that oxadiazole derivatives often possess favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability. These properties are essential for developing effective therapeutic agents that can be administered safely and effectively in clinical settings .

Case Studies

Mechanism of Action

The mechanism of action of 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Comparison with Analogous 1,3,4-Oxadiazole Derivatives

The compound’s activity and physicochemical properties are influenced by substituents at positions 2 and 5. Below is a structural and functional comparison with key analogs:

Key Observations :

- Thioether vs.

- Aromatic vs. Heteroaromatic Substituents : Pyridin-4-yl (heteroaromatic) at position 5 may enhance interactions with enzymatic targets (e.g., kinases), while simple aryl groups (e.g., 4-chlorophenyl) prioritize anti-inflammatory effects .

Anti-Inflammatory Activity

However, structurally related analogs demonstrate efficacy:

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% inhibition of carrageenan-induced edema at 20 mg/kg, comparable to indomethacin (64.3%) .

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% inhibition, suggesting methoxy groups marginally enhance activity .

The target compound’s 2,5-dimethylbenzylthio group may reduce anti-inflammatory potency due to decreased polarity but could improve tissue retention.

Antibacterial Activity

- Target Compound : Data unavailable, but analogs with thioether groups (e.g., 5-[2-(ethylsulfanyl)-phenyl]-1,3,4-oxadiazole-2(3H)-thione) show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

- 2-(Methyl sulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole : Demonstrated superior activity against Xanthomonas oryzae (EC₅₀: 1.07 µg/mL) due to fluorobenzyl’s electronegativity enhancing target binding .

Pharmacokinetic and Antioxidant Properties

- Thioether Groups : Improve pharmacokinetics by slowing oxidative metabolism, as seen in analogs like 5-[2-(ethylsulfanyl)-phenyl]-1,3,4-oxadiazole derivatives .

- Antioxidant Potential: Thioether-containing oxadiazoles act as secondary antioxidants, scavenging free radicals via sulfur’s nucleophilic character .

Biological Activity

2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate thio and oxadiazole precursors under controlled conditions. The general synthetic pathway includes:

- Formation of the thioether from 2,5-dimethylbenzyl chloride and a suitable thiol.

- Cyclization with a pyridine derivative to form the oxadiazole ring.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains using standard methods such as the disk diffusion method.

Table 1: Antimicrobial Activity of 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Bacillus subtilis | 22 | 10 |

The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of oxadiazoles has been widely studied. Compounds similar to 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on various cancer cell lines (MCF-7 and HeLa), the compound exhibited IC50 values that indicate strong antiproliferative activity.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Apoptotic Effect (%) |

|---|---|---|

| MCF-7 | 12 | 45 |

| HeLa | 15 | 40 |

These results suggest that the compound induces apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

The biological activity of 2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies suggest that oxadiazoles can act as free radical scavengers, contributing to their anticancer effects .

Q & A

Q. Table 1. Key Synthetic Parameters for Oxadiazole Derivatives

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Cyclization Reagent | POCl₃ | >80% |

| Solvent | Ethanol (reflux) | High purity |

| Thiolation Agent | 2,5-Dimethylbenzyl mercaptan | ~75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.